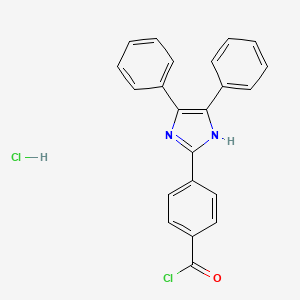![molecular formula C16H19ClN2O B12511934 2-Chloro-4-(3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile CAS No. 1048998-11-3](/img/structure/B12511934.png)
2-Chloro-4-(3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile is a complex organic compound featuring a unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. Its structure includes a chloro-substituted benzonitrile core linked to a hydroxy-methylated azabicyclo octane moiety, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile typically involves multiple steps:
Formation of the Azabicyclo Octane Core: The azabicyclo[3.2.1]octane structure can be synthesized through a series of cyclization reactions starting from simpler amine precursors. This often involves the use of strong bases and heat to induce the cyclization process.
Introduction of the Hydroxy and Methyl Groups: The hydroxy and methyl groups are introduced via selective functionalization reactions. Hydroxylation can be achieved using oxidizing agents like hydrogen peroxide or osmium tetroxide, while methylation is typically performed using methyl iodide in the presence of a base.
Attachment of the Benzonitrile Core: The final step involves coupling the azabicyclo octane derivative with a chloro-substituted benzonitrile. This can be done using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction, under controlled conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to produce larger quantities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Sodium methoxide (NaOCH₃), ammonia (NH₃), thiourea (NH₂CSNH₂)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of primary amines
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential as neurotransmitter analogs. The azabicyclo[3.2.1]octane structure is similar to tropane alkaloids, which are known to interact with neurotransmitter systems.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential as therapeutic agents. They are explored for their activity as receptor antagonists or agonists, particularly in the context of neurological disorders.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its unique reactivity profile makes it suitable for various chemical transformations required in manufacturing processes.
Mechanism of Action
The mechanism by which 2-Chloro-4-(3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile exerts its effects is primarily through interaction with specific molecular targets. The azabicyclo[3.2.1]octane moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This can influence various signaling pathways in the nervous system, leading to changes in neurotransmitter release and receptor activation.
Comparison with Similar Compounds
Similar Compounds
Tropane Alkaloids: Compounds like cocaine and atropine share a similar bicyclic structure and are known for their effects on the nervous system.
Benzonitrile Derivatives: Compounds such as 4-chlorobenzonitrile and 3-methylbenzonitrile are structurally related and used in various chemical syntheses.
Uniqueness
What sets 2-Chloro-4-(3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile apart is its combination of a chloro-substituted benzonitrile core with a hydroxy-methylated azabicyclo octane structure. This unique combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Properties
CAS No. |
1048998-11-3 |
|---|---|
Molecular Formula |
C16H19ClN2O |
Molecular Weight |
290.79 g/mol |
IUPAC Name |
2-chloro-4-(3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile |
InChI |
InChI=1S/C16H19ClN2O/c1-10-14(6-3-11(9-18)15(10)17)19-12-4-5-13(19)8-16(2,20)7-12/h3,6,12-13,20H,4-5,7-8H2,1-2H3 |
InChI Key |
OUEODVPKPRQETQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C#N)N2C3CCC2CC(C3)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,5-dioxopyrrolidin-1-yl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoate](/img/structure/B12511869.png)
![4-[[2-Butyl-5-(2-carboxy-3-thiophen-2-ylprop-1-enyl)-1-imidazolyl]methyl]benzoic acid](/img/structure/B12511870.png)
![4-(1-Ethyl-5-oxa-8-azatricyclo[4.3.1.03,8]decan-4-yl)quinolin-6-ol](/img/structure/B12511875.png)

![2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12511889.png)



![1-[(Ammoniooxy)methyl]-3-bromobenzene chloride](/img/structure/B12511916.png)



